molecular formula C17H22O3S B14431769 6-(Benzenesulfonyl)undeca-1,8-dien-5-one CAS No. 80945-35-3

6-(Benzenesulfonyl)undeca-1,8-dien-5-one

Cat. No.: B14431769
CAS No.: 80945-35-3
M. Wt: 306.4 g/mol
InChI Key: TWSFPUPYFLAFLL-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)undeca-1,8-dien-5-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to an undeca-1,8-dien-5-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfonyl)undeca-1,8-dien-5-one typically involves the reaction of (2’)-hept-4-enoic acid with vinylmagnesium bromide to yield (Z)-undeca-1,8-dien-5-one. This intermediate is then subjected to oxidation to form (Z)-undec-8-ene-2,5-dione, which can be further modified to introduce the benzenesulfonyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)undeca-1,8-dien-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can modify the double bonds or the sulfonyl group.

    Substitution: The benzenesulfonyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl oxides, while reduction may produce alkanes or alkenes with modified functional groups.

Scientific Research Applications

6-(Benzenesulfonyl)undeca-1,8-dien-5-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzenesulfonyl)undeca-1,8-dien-5-one involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can participate in electrophilic and nucleophilic reactions, while the diene structure allows for conjugation and resonance stabilization. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Jasmone: A related compound with a similar backbone but different functional groups.

    Methyl Jasmonate: Another derivative with applications in the fragrance industry.

    cis-Jasmone: A structural isomer with distinct properties.

Uniqueness

6-(Benzenesulfonyl)undeca-1,8-dien-5-one is unique due to the presence of the benzenesulfonyl group, which imparts specific chemical reactivity and potential biological activity not found in its analogs .

Properties

CAS No.

80945-35-3

Molecular Formula

C17H22O3S

Molecular Weight

306.4 g/mol

IUPAC Name

6-(benzenesulfonyl)undeca-1,8-dien-5-one

InChI

InChI=1S/C17H22O3S/c1-3-5-8-14-17(16(18)13-6-4-2)21(19,20)15-11-9-7-10-12-15/h4-5,7-12,17H,2-3,6,13-14H2,1H3

InChI Key

TWSFPUPYFLAFLL-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(C(=O)CCC=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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